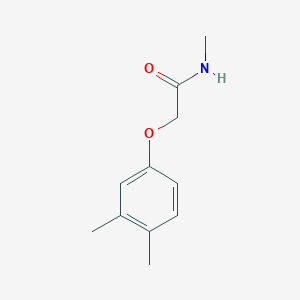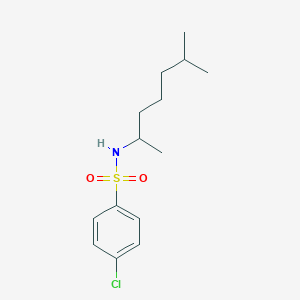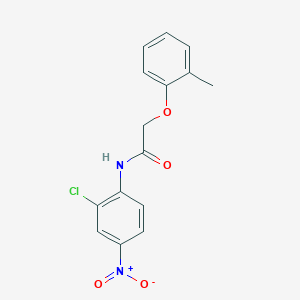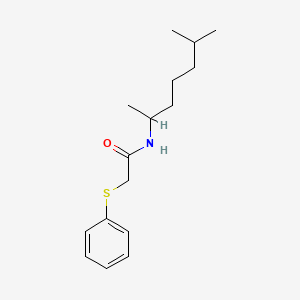![molecular formula C20H22N2O B3976904 7-cyclohexyl-2,4-dimethyl-10H-benzo[b][1,8]naphthyridin-5-one](/img/structure/B3976904.png)
7-cyclohexyl-2,4-dimethyl-10H-benzo[b][1,8]naphthyridin-5-one
Vue d'ensemble
Description
7-cyclohexyl-2,4-dimethyl-10H-benzo[b][1,8]naphthyridin-5-one is a heterocyclic compound with the molecular formula C20H22N2O. It belongs to the class of 1,8-naphthyridines, which are known for their diverse biological activities and photochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 7-cyclohexyl-2,4-dimethyl-10H-benzo[b][1,8]naphthyridin-5-one, can be achieved through various methods. One common approach is the Friedländer reaction, which involves the condensation of 2-aminopyridine with a carbonyl compound under acidic or basic conditions . Another method is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for 1,8-naphthyridines often involve the use of metal-catalyzed reactions and green chemistry approaches to ensure high yields and eco-friendly processes . The use of microwave irradiation and catalytic amounts of lithium hydroxide (LiOH) in water has also been reported for the efficient synthesis of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions
7-cyclohexyl-2,4-dimethyl-10H-benzo[b][1,8]naphthyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles (NaN3, TMSN3). Reaction conditions often involve the use of solvents like water, ethanol, or acetonitrile, and may require heating or microwave irradiation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
7-cyclohexyl-2,4-dimethyl-10H-benzo[b][1,8]naphthyridin-5-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-cyclohexyl-2,4-dimethyl-10H-benzo[b][1,8]naphthyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-cyclohexyl-2,4-dimethyl-10H-benzo[b][1,8]naphthyridin-5-one include:
- 7-ethyl-2,4-dimethyl-10H-benzo[b][1,8]naphthyridin-5-one
- 2,4,7-trimethyl-10H-benzo[b][1,8]naphthyridin-5-one
- 2,4,9-trimethyl-10H-benzo[b][1,8]naphthyridin-5-one
Uniqueness
What sets this compound apart from similar compounds is its unique cyclohexyl group, which may confer distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets .
Propriétés
IUPAC Name |
7-cyclohexyl-2,4-dimethyl-10H-benzo[b][1,8]naphthyridin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-12-10-13(2)21-20-18(12)19(23)16-11-15(8-9-17(16)22-20)14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOHZHFEGVWPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)C3=C(N2)C=CC(=C3)C4CCCCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Bromobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B3976828.png)
![N-{[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B3976850.png)


![5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE](/img/structure/B3976869.png)

![N-CYCLOPROPYL-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B3976880.png)

![2-(4-Fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B3976887.png)
![3-[2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3976896.png)
![5-[1-[2-Oxo-2-[(2-phenylpyrazol-3-yl)amino]ethyl]pyrazol-4-yl]furan-2-carboxamide](/img/structure/B3976901.png)
![N-methyl-N-{2-[(6-methyl-2-phenylpyrimidin-4-yl)amino]ethyl}methanesulfonamide](/img/structure/B3976907.png)

